molecular formula C9H17N5O7S B12414827 (6R)-Tetrahydro-L-biopterin-d3 (sulfate)

(6R)-Tetrahydro-L-biopterin-d3 (sulfate)

Cat. No.: B12414827
M. Wt: 342.35 g/mol
InChI Key: YCBVHESKFWFUMG-ZQJSTJEJSA-N
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Description

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterated form of tetrahydrobiopterin, a naturally occurring pteridine derivative. This compound is essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan. It plays a crucial role as a cofactor for various enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. The deuterated form is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and resistance to metabolic degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) involves the catalytic reduction of L-erythrobiopterin or its acyl derivatives. The reaction is carried out in the presence of an amine at a pH of 10-13, using a platinum-based catalyst . The acyl groups, if present, are subsequently removed to yield the final product. This method ensures a high yield and purity of the desired (6R) isomer.

Industrial Production Methods

Industrial production of (6R)-Tetrahydro-L-biopterin-d3 (sulfate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the high asymmetric ratio of the (6R) isomer. The use of amines as bases in the reaction prevents the formation of inorganic salts, facilitating the production of high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to dihydrobiopterin and biopterin.

    Reduction: It can be reduced back to its tetrahydro form.

    Substitution: It can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Dihydrobiopterin and biopterin.

    Reduction: Tetrahydrobiopterin.

    Substitution: Various substituted pteridines depending on the reagents used.

Scientific Research Applications

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mass spectrometry studies to trace metabolic pathways.

    Biology: Investigates the role of tetrahydrobiopterin in enzyme mechanisms and metabolic processes.

    Medicine: Studies the effects of tetrahydrobiopterin in treating conditions like phenylketonuria and cardiovascular diseases.

    Industry: Utilized in the synthesis of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) acts as a cofactor for enzymes involved in the hydroxylation of aromatic amino acids. It facilitates electron transfer from the reductase domain of the enzyme to the substrate, promoting the formation of hydroxylated products. Additionally, it stabilizes the enzyme’s active form and enhances substrate binding .

Comparison with Similar Compounds

Similar Compounds

    6S-Tetrahydrobiopterin: Another stereoisomer with similar cofactor functions but different stereochemistry.

    Dihydrobiopterin: An oxidized form with reduced cofactor activity.

    Biopterin: Fully oxidized form with no cofactor activity.

Uniqueness

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research settings where long-term studies are required.

Properties

Molecular Formula

C9H17N5O7S

Molecular Weight

342.35 g/mol

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfuric acid

InChI

InChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3;

InChI Key

YCBVHESKFWFUMG-ZQJSTJEJSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O

Origin of Product

United States

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